molecular formula C15H13ClS2 B14726320 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane CAS No. 6008-75-9

2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane

Cat. No.: B14726320
CAS No.: 6008-75-9
M. Wt: 292.8 g/mol
InChI Key: GZBJCSGYSATLSZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the dithiolane ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with phenylmagnesium bromide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-phenyl-1,3-dithiolane
  • 2-(4-Methylphenyl)-2-phenyl-1,3-dithiolane
  • 2-(4-Fluorophenyl)-2-phenyl-1,3-dithiolane

Uniqueness

2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenyl-1,3-dithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClS2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJCSGYSATLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503237
Record name 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6008-75-9
Record name 2-(4-Chlorophenyl)-2-phenyl-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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